molecular formula C13H12N2O5 B15290771 4-Phthalimidoglutaramic acid CAS No. 4292-56-2

4-Phthalimidoglutaramic acid

Cat. No.: B15290771
CAS No.: 4292-56-2
M. Wt: 276.24 g/mol
InChI Key: CUBMYGDAHSAJPJ-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-phthalimidoglutaramic acid typically involves the reaction of phthalic anhydride with glutamic acid under controlled conditions. The reaction proceeds through the formation of an intermediate, which is then cyclized to yield the final product. The reaction conditions often include the use of a solvent such as dimethylformamide (DMF) and a catalyst to facilitate the cyclization process .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to ensure high yield and purity of the compound. Industrial production may also involve continuous flow processes to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 4-Phthalimidoglutaramic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 4-phthalimidoglutaramic acid is not fully understood. it is believed to interact with biological molecules similarly to thalidomide. Thalidomide binds to cereblon, a component of the E3 ubiquitin ligase complex, leading to the degradation of specific transcription factors . This interaction may disrupt various cellular processes, contributing to its biological effects.

Comparison with Similar Compounds

Uniqueness: 4-Phthalimidoglutaramic acid is unique due to its specific substitution pattern, which may confer distinct biological and chemical properties compared to its analogs. Its structural similarity to thalidomide also makes it a valuable compound for studying the mechanisms of action and potential therapeutic applications of thalidomide derivatives .

Biological Activity

4-Phthalimidoglutaramic acid (4-PGA) is a compound derived from glutamic acid, which has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the biological activity of 4-PGA, focusing on its mechanisms, therapeutic applications, and relevant case studies.

Chemical Structure and Synthesis

4-PGA is structurally characterized by the presence of a phthalimide group attached to a glutaramic acid backbone. This unique structure may influence its interaction with biological systems, particularly in modulating metabolic pathways associated with glutamic acid derivatives.

Table 1: Chemical Structure of this compound

ComponentDescription
Molecular FormulaC₁₃H₁₃N₃O₄
Molecular Weight273.25 g/mol
Functional GroupsPhthalimide, Carboxylic Acid

Research indicates that 4-PGA exhibits various biological activities, primarily through its influence on metabolic pathways. Its interaction with glutamine metabolism is particularly noteworthy. Glutamine is essential for cellular proliferation and survival, especially in cancer cells, where it serves as a nitrogen donor for nucleotide synthesis and plays a critical role in maintaining redox homeostasis via glutathione (GSH) synthesis .

Key Mechanisms:

  • Inhibition of Glutaminase : 4-PGA may inhibit glutaminase, an enzyme crucial for converting glutamine to glutamate, thereby disrupting tumor cell metabolism .
  • Regulation of mTOR Pathway : By affecting glutamine availability, 4-PGA can modulate the mammalian target of rapamycin (mTOR) signaling pathway, which is integral to cellular growth and proliferation .

Therapeutic Applications

The potential therapeutic applications of 4-PGA are diverse:

  • Cancer Treatment : Due to its ability to disrupt glutamine metabolism, 4-PGA is being investigated for its efficacy in treating various cancers, particularly those reliant on high levels of glutamine .
  • Neuroprotection : Preliminary studies suggest that derivatives of glutamic acid can have neuroprotective effects, potentially making 4-PGA a candidate for treating neurodegenerative diseases .

Case Studies

  • Case Study on Cancer Metabolism : A study demonstrated that compounds similar to 4-PGA significantly reduced tumor growth in xenograft models by inhibiting glutaminase activity. This suggests that targeting glutamine metabolism could be a viable strategy for cancer therapy .
  • Neuroprotective Effects : Research involving animal models indicated that administration of 4-PGA led to improved outcomes in models of oxidative stress-induced neurodegeneration. The compound's ability to enhance GSH levels was identified as a key factor in its protective effects .

Q & A

Basic Research Questions

Q. What are the established synthetic protocols for 4-Phthalimidoglutaramic acid, and how can reaction conditions be optimized for reproducibility?

  • Methodological Answer : Begin with literature-based routes, such as coupling phthalic anhydride with glutaramic acid derivatives under reflux in aprotic solvents (e.g., DMF or THF). Monitor reaction progress via TLC or HPLC. Optimize variables (temperature, catalyst concentration) using Design of Experiments (DoE) to maximize yield. Validate purity through NMR (¹H/¹³C) and HPLC-UV (>98% purity threshold) .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound, and how should data be interpreted?

  • Methodological Answer : Use FT-IR to confirm amide/phthalimide functional groups (peaks ~1700-1750 cm⁻¹ for carbonyl). NMR (¹H/¹³C) resolves structural isomers; compare chemical shifts with computational predictions (e.g., DFT). For quantification, employ HPLC with a C18 column (mobile phase: acetonitrile/water + 0.1% TFA). Validate methods using spiked samples and calibration curves .

Q. How can researchers assess the stability of this compound under varying pH and temperature conditions?

  • Methodological Answer : Conduct accelerated stability studies by incubating the compound in buffers (pH 2-10) at 25°C, 40°C, and 60°C. Sample aliquots at intervals (0, 1, 2, 4 weeks) and analyze degradation via HPLC. Calculate degradation kinetics (Arrhenius equation) to predict shelf life. Include negative controls (inert atmosphere) to isolate oxidation effects .

Q. What in vitro bioactivity assays are suitable for preliminary pharmacological evaluation of this compound?

  • Methodological Answer : Prioritize enzyme inhibition assays (e.g., serine proteases) due to the phthalimide moiety’s known interactions. Use fluorogenic substrates and kinetic readouts (Vmax/Km analysis). For cytotoxicity, employ MTT assays on cell lines (e.g., HEK293). Normalize data to positive/negative controls and report IC₅₀ values with 95% confidence intervals .

Q. How should researchers navigate contradictory literature findings on the compound’s solubility and reactivity?

  • Methodological Answer : Systematically replicate prior methods while controlling variables (e.g., solvent lot, humidity). Use Hansen Solubility Parameters (HSP) to model solubility discrepancies. Cross-validate results with independent techniques (e.g., gravimetric analysis vs. UV-Vis quantification). Publish null results to clarify ambiguities .

Advanced Research Questions

Q. What computational strategies can predict this compound’s binding affinities and metabolic pathways?

  • Methodological Answer : Perform molecular docking (AutoDock Vina, Schrödinger) against target proteins (e.g., kinases) using flexible ligand protocols. For metabolism, use in silico tools (Meteor, ADMET Predictor) to identify likely Phase I/II metabolites. Validate predictions with in vitro microsomal assays (LC-MS/MS) .

Q. How can contradictory in vivo efficacy data from rodent models be reconciled?

  • Methodological Answer : Audit experimental designs for species-specific factors (e.g., metabolic enzyme expression). Conduct pharmacokinetic studies to compare bioavailability (AUC, Cmax) across models. Use mixed-effects statistical models to account for inter-individual variability. Consider interspecies scaling for dose extrapolation .

Q. What strategies improve the compound’s selectivity in polypharmacology studies?

  • Methodological Answer : Employ proteome-wide affinity profiling (e.g., thermal shift assays) to identify off-target interactions. Modify the glutaramic acid side chain via SAR studies (e.g., introducing steric hindrance groups). Validate selectivity using CRISPR-edited cell lines lacking the primary target .

Q. How can researchers elucidate degradation pathways under oxidative stress?

  • Methodological Answer : Expose the compound to H₂O₂ or hydroxyl radicals (Fenton reaction). Track degradation products via HRMS and NMR. Propose pathways using fragmentation patterns (e.g., McLafferty rearrangements). Confirm reactive intermediates with spin-trapping agents (EPR spectroscopy) .

Q. What experimental and computational frameworks address scalability challenges in multi-step syntheses?

  • Methodological Answer : Apply green chemistry principles (e.g., solvent substitution, catalytic recycling) to reduce waste. Use process analytical technology (PAT) for real-time monitoring (e.g., ReactIR). Simulate reactor scalability with computational fluid dynamics (CFD) to optimize mixing and heat transfer .

Q. Data Management and Reporting

  • Data Tables : Present raw data (e.g., kinetic parameters, spectral peaks) in appendices, with processed data (normalized means, SEM) in main tables. Use ANOVA or non-parametric tests (Mann-Whitney) for group comparisons, ensuring p-values are adjusted for multiple comparisons .
  • Reproducibility : Archive synthetic protocols in electronic lab notebooks (ELNs) with version control. Share spectral data in public repositories (e.g., Zenodo) using FAIR principles (Findable, Accessible, Interoperable, Reusable) .

Properties

IUPAC Name

5-amino-4-(1,3-dioxoisoindol-2-yl)-5-oxopentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O5/c14-11(18)9(5-6-10(16)17)15-12(19)7-3-1-2-4-8(7)13(15)20/h1-4,9H,5-6H2,(H2,14,18)(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUBMYGDAHSAJPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)C(CCC(=O)O)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60962796
Record name 4-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)-5-hydroxy-5-iminopentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60962796
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4292-56-2
Record name 4-Phthalimido-DL-glutaramic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004292562
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)-5-hydroxy-5-iminopentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60962796
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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